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Compound of Interest

Compound Name:
3-(4-Methylphenyl)-2-(piperidin-1-

yl)quinoline

CAS No.: 339102-68-0

Cat. No.: B2412821

Get Quote

Executive Summary
The 3-aryl-2-piperidinylquinoline scaffold represents a privileged chemotype in medicinal

chemistry, distinguished by its unique "push-pull" electronic architecture and steric-driven

conformational dynamics. This guide provides a technical deep-dive into the electronic

properties, synthetic pathways, and physicochemical behavior of this system.[1] Unlike planar

quinolines, the proximity of the bulky C2-piperidinyl donor and the C3-aryl acceptor induces a

critical steric twist, decoupling the

-systems and creating distinct Twisted Intramolecular Charge Transfer (TICT) states. These
properties are pivotal for designing multidrug resistance (MDR) modulators, fluorescent probes,
and kinase inhibitors.

Molecular Architecture & Electronic Distribution[1]
The Steric-Electronic Conflict
The core electronic feature of this system is the competition between resonance stabilization

(which favors planarity) and steric repulsion (which forces orthogonality).
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C2-Piperidinyl Donor: The piperidine nitrogen acts as a strong mesomeric donor (+M) into

the electron-deficient quinoline ring. However, the adjacent C3-aryl group creates significant

steric strain with the piperidine

-hydrogens.

C3-Aryl Acceptor/Conjugator: The electronic influence of the aryl group depends on its

substituents and its dihedral angle (

) relative to the quinoline plane.

The Twist: DFT calculations typically predict a dihedral angle of

between the quinoline and the 3-aryl ring. This twist partially interrupts conjugation, localizing
the HOMO on the piperidinyl-quinoline moiety and the LUMO on the 3-aryl-quinoline
interface.

Frontier Molecular Orbital (FMO) Analysis
The separation of FMOs is critical for the system's photophysics and reactivity.

Orbital Localization Electronic Characteristic

HOMO
Piperidine Nitrogen +

Quinoline C2-N1-C8a

High electron density;

Nucleophilic character. The

lone pair on the piperidine

nitrogen is the primary

contributor.

LUMO Quinoline Ring + C3-Aryl Ring

Electron deficient; Electrophilic

character. The distribution is

modulated by the twist angle (

).

Gap (

)
3.0 - 3.8 eV

Tunable via C3-aryl

substituents. EWGs (e.g., -NO

) lower the LUMO, narrowing

the gap (Red-shift).
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Visualization of Electronic Logic
The following diagram illustrates the "Push-Pull" mechanism and the steric gating that controls

electronic communication.
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Click to download full resolution via product page

Spectroscopic Signatures
The non-planar geometry results in dual-fluorescence phenomena and solvatochromism,

making these systems excellent environmental sensors.

UV-Vis Absorption[2]
Band I (250-280 nm):

transitions of the quinoline and aryl rings (Local Excitation - LE).

Band II (320-380 nm): Intramolecular Charge Transfer (ICT) band from the piperidine lone

pair to the quinoline/aryl system. This band is broad and sensitive to solvent polarity.

Fluorescence & Solvatochromism[3]
Non-Polar Solvents (Hexane): Emission is dominated by the Locally Excited (LE) state (Blue

emission, ~400 nm).

Polar Solvents (DMSO/Methanol): Stabilization of the highly dipolar TICT state leads to a

large Stokes shift (Green/Yellow emission, ~500-550 nm).
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Quantum Yield (

): Generally low in polar solvents due to non-radiative decay pathways accessible via the
twisted geometry.

Synthetic Protocols (Self-Validating)
The synthesis requires a strategy that installs the bulky groups sequentially to manage steric

hindrance. The SNAr + Suzuki-Miyaura sequence is the most robust, high-yield approach.

Synthesis Workflow
2,3-Dichloroquinoline

(Commercial/Accessible)

Step 1: Regioselective SNAr
(Piperidine, DMF, 120°C)

Cl at C2 is more reactive
due to N-activation

Intermediate:
3-Chloro-2-piperidinylquinoline

Step 2: Suzuki-Miyaura Coupling
(Ar-B(OH)2, Pd(PPh3)4, K2CO3)

Sterically demanding coupling

Product:
3-Aryl-2-piperidinylquinoline

Click to download full resolution via product page

Detailed Protocol
Step 1: Regioselective SNAr (C2-Functionalization)
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The chlorine at C2 is activated by the adjacent ring nitrogen (aza-activation), making it

significantly more electrophilic than the C3-chlorine.

Reagents: 2,3-Dichloroquinoline (1.0 eq), Piperidine (3.0 eq), K

CO

(2.0 eq).

Solvent: DMF (Dimethylformamide) or NMP.

Conditions: Heat at 100-120°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Pour into ice water. The product, 3-chloro-2-piperidinylquinoline, typically

precipitates as a solid. Filtration and washing with water yield >85% purity.

Validation:

H NMR will show the disappearance of the C2 shift and the appearance of piperidine
multiplets (

1.6 - 3.2 ppm).

Step 2: Suzuki-Miyaura Coupling (C3-Arylation)
Reagents: 3-Chloro-2-piperidinylquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh

)

(5 mol%), Na

CO

(2M aq, 3.0 eq).

Solvent: Toluene:Ethanol (4:1) or DME:Water.

Conditions: Reflux (100°C) under inert atmosphere (N

/Ar) for 12-24 hours. Note: The reaction is slower than typical Suzukis due to the ortho-
piperidine steric bulk.
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Purification: Silica gel column chromatography.

Validation: The appearance of new aromatic protons and the bathochromic shift in UV-Vis

confirm conjugation.

Physicochemical Profiling
For drug development, the electronic properties directly translate to physicochemical

parameters.

Parameter Value Range Electronic Driver

pKa (Quinoline N) 4.5 - 5.8

The C2-piperidine is a base,

but the quinoline nitrogen is

the primary protonation site.

The +M effect of piperidine

raises the pKa relative to

unsubstituted quinoline (pKa

~4.9).

LogP 3.5 - 5.2

Highly lipophilic due to the

greasy piperidine ring and the

aryl group. Substituents on the

aryl ring (e.g., -OH, -COOH)

are required to lower LogP for

oral bioavailability.

Solubility Low (aq)

The piperidine ring provides

some solubility in acidic media

(via protonation), but the

neutral form is sparingly

soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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